4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine
CAS No.:
Cat. No.: VC13738822
Molecular Formula: C10H12BrFN2O
Molecular Weight: 275.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12BrFN2O |
|---|---|
| Molecular Weight | 275.12 g/mol |
| IUPAC Name | 4-[(5-bromo-2-fluoropyridin-3-yl)methyl]morpholine |
| Standard InChI | InChI=1S/C10H12BrFN2O/c11-9-5-8(10(12)13-6-9)7-14-1-3-15-4-2-14/h5-6H,1-4,7H2 |
| Standard InChI Key | DXOPDADMBRKMCF-UHFFFAOYSA-N |
| SMILES | C1COCCN1CC2=C(N=CC(=C2)Br)F |
| Canonical SMILES | C1COCCN1CC2=C(N=CC(=C2)Br)F |
Introduction
Chemical Identity and Nomenclature
The systematic IUPAC name for the compound is 4-[(5-bromo-2-fluoropyridin-3-yl)methyl]morpholine, reflecting its pyridine backbone with bromine (Br) at position 5, fluorine (F) at position 2, and a morpholine group connected via a methylene (-CH-) bridge at position 3. Its molecular formula is CHBrFNO, yielding a molecular weight of 275.13 g/mol (calculated from analogous structures) .
Synonyms and Registry Numbers
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CAS Registry: While no specific CAS number is available for this exact compound, its close analog, 4-(5-bromo-2-fluoropyridin-3-yl)morpholine (without the methylene linker), is registered under CAS 1800399-58-9 .
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Alternative Names:
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4-(5-Bromo-2-fluoro-3-pyridinylmethyl)morpholine
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Morpholine, 4-[(5-bromo-2-fluoro-3-pyridinyl)methyl]-
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Synthesis and Manufacturing
The synthesis of 4-((5-bromo-2-fluoropyridin-3-yl)methyl)morpholine likely involves multi-step reactions common to pyridine derivatives. A plausible route includes:
Key Synthetic Steps
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Functionalization of Pyridine: Introduction of bromine and fluorine via electrophilic aromatic substitution or directed ortho-metallation.
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Methylene Bridge Installation: Alkylation of the pyridine ring at position 3 using chloromethylmorpholine under Friedel-Crafts conditions or via Ullmann coupling.
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Purification: Chromatographic separation to isolate the target compound from regioisomers .
Table 1: Predicted Synthetic Intermediates
| Intermediate | Role | Reference |
|---|---|---|
| 5-Bromo-2-fluoropyridin-3-ol | Halogenated precursor | |
| Chloromethylmorpholine | Alkylating agent | |
| Palladium catalysts | Cross-coupling facilitation |
Physicochemical Properties
While experimental data for the exact compound are scarce, predictions based on analogs suggest:
Thermodynamic Parameters
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Boiling Point: Estimated at 360–370°C (extrapolated from 353.2°C for 4-(5-bromo-2-fluoropyridin-3-yl)morpholine) .
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Density: ~1.58 g/cm (similar to analogs with bromine and fluorine substituents) .
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pKa: Approximately 1.5–2.0 due to electron-withdrawing effects of halogens .
Solubility and Stability
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited in water.
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Stability: Susceptible to photodegradation; storage under inert conditions recommended.
Structural and Crystallographic Insights
Although no crystal structure exists for 4-((5-bromo-2-fluoropyridin-3-yl)methyl)morpholine, studies on related bromo-fluoropyridines reveal:
Molecular Geometry
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Bond Lengths: C-Br (1.89–1.92 Å) and C-F (1.34–1.38 Å) distances align with typical halogenated aromatics .
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Dihedral Angles: The methylene linker introduces conformational flexibility, with a predicted torsion angle of 60–75° between pyridine and morpholine planes .
Table 2: Comparative Structural Data for Halogenated Pyridines
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